molecular formula C16H18Cl2N2O2 B5080200 1-(3,4-Dichlorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione

1-(3,4-Dichlorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione

Cat. No.: B5080200
M. Wt: 341.2 g/mol
InChI Key: JGXDNABVDRXJFG-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dichlorophenyl group, a methylpiperidinyl group, and a pyrrolidine-2,5-dione core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(3,4-Dichlorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione typically involves multiple steps, including the formation of the pyrrolidine-2,5-dione core and the subsequent attachment of the dichlorophenyl and methylpiperidinyl groups. Common synthetic routes include:

    Formation of Pyrrolidine-2,5-dione Core: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Attachment of Dichlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of Methylpiperidinyl Group: This step may involve nucleophilic substitution reactions.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can yield reduced derivatives of the compound.

    Substitution: Both electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione has a wide range of scientific research applications:

    Chemistry: The compound is studied for its unique chemical properties and reactivity.

    Biology: It is used in biological studies to understand its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: The compound may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    This compound analogs: These compounds share similar structures but differ in specific substituents.

    Other Pyrrolidine-2,5-dione Derivatives: Compounds with different substituents on the pyrrolidine-2,5-dione core.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N2O2/c1-10-4-6-19(7-5-10)14-9-15(21)20(16(14)22)11-2-3-12(17)13(18)8-11/h2-3,8,10,14H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXDNABVDRXJFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2CC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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